

# 1-Bromo-2-octyne: A Versatile Synthon for Heterocyclic Compound Synthesis

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## Compound of Interest

Compound Name: **1-Bromo-2-octyne**

Cat. No.: **B148850**

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## Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of unique structural motifs is paramount. **1-Bromo-2-octyne** emerges as a highly valuable and versatile building block due to its distinct bifunctional nature. Possessing both a reactive propargylic bromide and an internal alkyne, this reagent offers a gateway to a diverse array of chemical transformations. The propargylic bromide moiety is susceptible to nucleophilic attack, while the alkyne functionality can readily participate in a variety of coupling and cycloaddition reactions. This dual reactivity profile makes **1-bromo-2-octyne** an exceptional precursor for the synthesis of a wide range of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules. This guide provides an in-depth exploration of the applications of **1-bromo-2-octyne** in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights.

## Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties and safe handling procedures is a prerequisite for its successful application in any synthetic workflow.

Table 1: Physicochemical Properties of **1-Bromo-2-octyne**

Property	Value	Reference(s)
CAS Number	18495-27-7	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>13</sub> Br	<a href="#">[1]</a>
Molecular Weight	189.09 g/mol	<a href="#">[2]</a>
Boiling Point	53-58 °C at 0.39 mmHg	<a href="#">[3]</a>
Density	1.118 g/mL at 25 °C	<a href="#">[4]</a>

**Safety and Handling:** **1-Bromo-2-octyne** is a combustible liquid and is very toxic to aquatic life with long-lasting effects.[\[4\]](#) It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[5\]\[6\]](#) In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[\[4\]](#) All waste materials should be disposed of in accordance with local regulations.

## Synthesis of 1-Bromo-2-octyne

The accessibility of **1-bromo-2-octyne** from its corresponding alcohol is a key advantage for its utilization in synthetic campaigns.

### Protocol 1: Synthesis of 1-Bromo-2-octyne from 2-Octyn-1-ol

This protocol outlines the conversion of 2-octyn-1-ol to **1-bromo-2-octyne** using phosphorus tribromide.[\[3\]](#)

Workflow Diagram:



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Caption: Workflow for the synthesis of **1-bromo-2-octyne**.

**Materials:**

- 2-Octyn-1-ol (75.0 mmol)
- Anhydrous Ether (50 mL)
- Anhydrous Pyridine (4.9 mmol)
- Phosphorus tribromide (25.0 mmol)
- Brine (100 mL)
- Saturated aqueous sodium bicarbonate solution (150 mL)
- Water (150 mL)
- Anhydrous sodium sulfate (40 g)

**Procedure:**

- Under an argon atmosphere, dissolve 2-octyn-1-ol in anhydrous ether in a round-bottom flask.
- Add anhydrous pyridine to the solution.
- Cool the mixture to between -30 °C and -35 °C using a suitable cooling bath.
- Add phosphorus tribromide dropwise to the cooled mixture, maintaining the temperature.
- Stir the reaction mixture at this temperature for 1 hour.
- Allow the mixture to warm to room temperature and stir for an additional hour.
- Quench the reaction by adding brine.
- Extract the aqueous layer with ether (4 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the residue by distillation under vacuum to yield **1-bromo-2-octyne** as a colorless oil.  
[3]

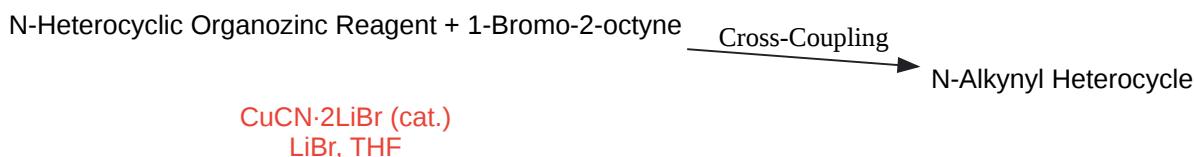
## Applications in Heterocyclic Synthesis

The strategic application of **1-bromo-2-octyne** allows for the construction of a variety of heterocyclic scaffolds.

### Synthesis of Substituted Pyrroles via Copper-Catalyzed Cross-Coupling

A powerful application of **1-bromo-2-octyne** is in the copper-catalyzed cross-coupling with N-heterocyclic organozinc reagents, which can be generated *in situ*.<sup>[7]</sup> This methodology provides a direct route to N-alkynyl pyrroles, which are versatile intermediates for more complex heterocyclic systems.<sup>[8]</sup>

Reaction Scheme:



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Caption: Copper-catalyzed cross-coupling of **1-bromo-2-octyne**.

### Protocol 2: Copper-Catalyzed Cross-Coupling of **1-Bromo-2-octyne** with an N-Heterocyclic Organozinc Reagent

This protocol is adapted from a procedure for the cross-coupling of 1-bromoalkynes with N,N-dimethylhydrazinoalkene-derived organozinc reagents.[\[7\]](#)

#### Materials:

- N-Heterocyclic organozinc reagent (1.0 equiv)
- **1-Bromo-2-octyne** (2.0 equiv)
- Copper(I) cyanide-lithium bromide complex (CuCN·2LiBr) (5 mol%)
- Lithium bromide (LiBr) (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)

#### Procedure:

- In a flame-dried flask under an argon atmosphere, prepare a solution of the N-heterocyclic organozinc reagent in anhydrous THF.
- In a separate flask, dissolve **1-bromo-2-octyne**, LiBr, and CuCN·2LiBr in anhydrous THF.
- Cool the solution of the organozinc reagent to -78 °C.
- Slowly add the solution containing **1-bromo-2-octyne** and the copper catalyst to the organozinc reagent.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction with a 1:1 saturated aqueous solution of ammonium chloride and ammonium hydroxide.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter through a plug of silica gel.
- Concentrate the filtrate under reduced pressure.

- Purify the product by vacuum distillation or flash column chromatography.[\[7\]](#)

Table 2: Representative Yields for Copper-Catalyzed Cross-Coupling with 1-Bromo-1-octyne

N-Heterocyclic Precursor	Product	Yield (%)	Reference
N,N-dimethylhydrazinoaldehyde derivative 1	1a	Good	<a href="#">[7]</a>
N,N-dimethylhydrazinoaldehyde derivative 2	2a	Good	<a href="#">[7]</a>
N,N-dimethylhydrazinoaldehyde derivative 3	3a	Good	<a href="#">[7]</a>

## Synthesis of Isoxazoles via [3+2] Cycloaddition

**1-Bromo-2-octyne** can serve as a precursor to a more reactive alkyne for [3+2] cycloaddition reactions with nitrile oxides to form isoxazoles.[\[4\]](#) The bromoalkene can function as an alkyne synthon, where a subsequent elimination of HBr leads to the aromatic isoxazole ring.[\[4\]](#)

Mechanistic Pathway:



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Caption: Proposed pathway for isoxazole synthesis.

## Protocol 3: Proposed Synthesis of a 3-Aryl-5-hexylisoxazole

This is a proposed protocol based on the established reactivity of bromoalkenes in 1,3-dipolar cycloaddition reactions.<sup>[4]</sup>

Materials:

- **1-Bromo-2-octyne** (1.0 mmol)
- Substituted Aldoxime (1.0 mmol)
- N-Chlorosuccinimide (NCS) (1.1 mmol)
- Triethylamine (1.5 mmol)
- Dichloromethane (DCM) as solvent

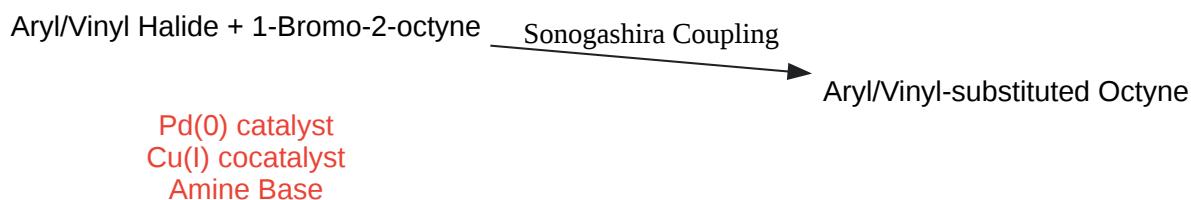
Procedure:

- In a round-bottom flask, dissolve the substituted aldoxime in DCM.
- Add NCS and stir the mixture at room temperature until the formation of the corresponding hydroximoyl chloride is complete (monitor by TLC).
- To this mixture, add **1-bromo-2-octyne**.
- Slowly add triethylamine to the reaction mixture at 0 °C. The triethylamine will generate the nitrile oxide in situ, which will then react with the bromoalkyne.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

## Sonogashira Coupling for the Synthesis of Arylalkynes: Precursors to Fused Heterocycles

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between  $sp^2$  and  $sp$  hybridized carbon atoms.<sup>[9][10]</sup> **1-Bromo-2-octyne** can be coupled with various aryl or vinyl halides to generate conjugated enynes and arylalkynes, which are valuable intermediates for the synthesis of more complex heterocyclic systems like quinolines and indoles through subsequent cyclization reactions.

Generalized Sonogashira Coupling:



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Caption: General scheme for the Sonogashira coupling.

## Protocol 4: General Procedure for Sonogashira Coupling of 1-Bromo-2-octyne

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.<sup>[9][10]</sup>

Materials:

- Aryl or Vinyl Halide (1.0 equiv)
- **1-Bromo-2-octyne** (1.2 equiv)
- Palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 2-5 mol%)
- Copper(I) iodide ( $CuI$ ) (5-10 mol%)

- Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
- Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

- To a degassed solution of the aryl or vinyl halide in the chosen solvent, add the palladium catalyst, Cul, and the amine base under an inert atmosphere.
- Add **1-bromo-2-octyne** to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC).
- Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Conclusion

**1-Bromo-2-octyne** stands out as a potent and adaptable reagent in the synthetic chemist's toolkit. Its dual reactivity allows for a modular and efficient approach to the construction of a variety of heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in forming substituted pyrroles, isoxazoles, and as a key partner in Sonogashira couplings to access precursors for more elaborate fused heterocyclic systems. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like **1-bromo-2-octyne** will undoubtedly play a pivotal role in advancing these fields.

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